![molecular formula C22H20N4O3 B3006253 N,3-dibenzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921807-66-1](/img/structure/B3006253.png)
N,3-dibenzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of uracil or its substituted derivatives with other compounds. For instance, novel pyrimidine derivatives were synthesized by condensation with 4-(5,6-epoxypropyl)-2,3-O,O-dibenzyl-L-ascorbic acid, leading to compounds with significant antitumor activities . Another approach involved the reaction of benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylate, which was obtained by condensation of 2-amino-4-methylpyridine and triethyl methanetricarboxylate . These methods highlight the versatility in synthesizing pyrimidine derivatives, which could be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. The stereostructure of these compounds can be deduced from NMR spectra and confirmed by X-ray crystal structure analysis . The presence of substituents on the pyrimidine ring, such as benzyl groups, can significantly influence the compound's biological properties. The exact arrangement of these substituents is key to understanding the compound's interactions with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions that modify their structure and biological activity. For example, catalytic hydrogenation can cause C-benzyl bond cleavage in certain pyrimidine derivatives, leading to the formation of new compounds with different properties . These reactions are important for the development of new pharmaceuticals, as they allow for the fine-tuning of a compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like carboxamide can affect the compound's hydrogen bonding capability and, consequently, its solubility in various solvents. The lipophilicity of these compounds, determined by their substituents, is also a critical factor in their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion .
科学的研究の応用
Synthesis and Chemical Diversity
N,3-dibenzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a part of a diverse group of pyrrolo[3,2-d]pyrimidine derivatives. These compounds can be synthesized with various substituents, adding elements of molecular diversity onto the pyrimidine nitrogens. This flexibility in synthesis allows for the creation of compounds with potentially varied biological activities (Marcotte, Rombouts & Lubell, 2003).
Potential Biological Activities
The pyrrolo[3,2-d]pyrimidine scaffold, to which this compound belongs, has been explored for its potential biological activities. Compounds with this core structure have been synthesized and evaluated for various activities, including anti-inflammatory, analgesic, and antitumor effects. For instance, certain derivatives have shown high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities in preclinical studies (Abu‐Hashem, Al-Hussain & Zaki, 2020).
Antitumor Activity
Specifically, the synthesis of pyrrolo[3,2-d]pyrimidine derivatives has been linked to the development of potent inhibitors of mammalian dihydrofolate reductase, with significant activity against certain types of carcinomas. This highlights their potential in cancer research and therapy (Grivsky, Lee, Sigel, Duch & Nichol, 1980).
Metabolic and Disposition Studies
Pyrrolo[3,2-d]pyrimidines have also been the subject of metabolic and disposition studies using techniques like 19F-NMR spectroscopy. Such studies are crucial for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer & Summa, 2007).
特性
IUPAC Name |
N,3-dibenzyl-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-25-14-17(20(27)23-12-15-8-4-2-5-9-15)18-19(25)21(28)26(22(29)24-18)13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHOCNISKDVQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

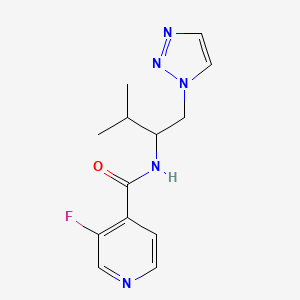
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3006172.png)
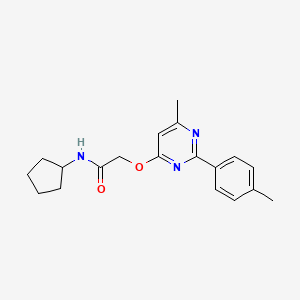

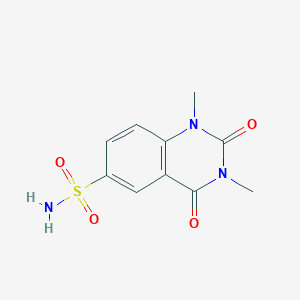

![6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3006179.png)
![2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3006181.png)
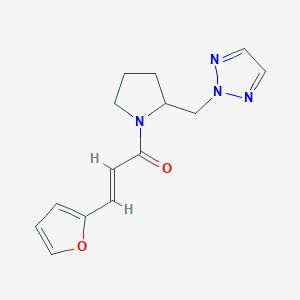
![1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane](/img/structure/B3006185.png)
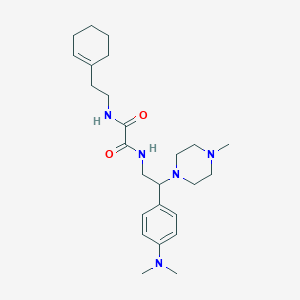

![(3-Methoxynaphthalen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B3006190.png)
![2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B3006193.png)